BSJ-02-162

Description

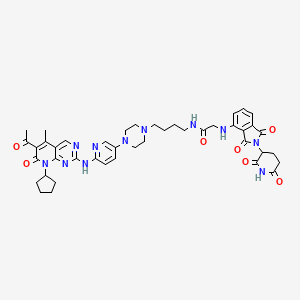

Structure

2D Structure

Propriétés

Formule moléculaire |

C43H49N11O7 |

|---|---|

Poids moléculaire |

831.9 g/mol |

Nom IUPAC |

N-[4-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]-3-pyridinyl]piperazin-1-yl]butyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide |

InChI |

InChI=1S/C43H49N11O7/c1-25-30-23-47-43(50-38(30)53(27-8-3-4-9-27)41(60)36(25)26(2)55)48-33-14-12-28(22-46-33)52-20-18-51(19-21-52)17-6-5-16-44-35(57)24-45-31-11-7-10-29-37(31)42(61)54(40(29)59)32-13-15-34(56)49-39(32)58/h7,10-12,14,22-23,27,32,45H,3-6,8-9,13,15-21,24H2,1-2H3,(H,44,57)(H,49,56,58)(H,46,47,48,50) |

Clé InChI |

AWPNCYPNCSCZFL-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)CCCCNC(=O)CNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C8CCCC8)C(=O)C |

Origine du produit |

United States |

Foundational & Exploratory

BSJ-02-162 mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of BSJ-02-162

Introduction

This compound, also known as CDK4/6-IN-11, is a potent, bifunctional small molecule known as a Proteolysis Targeting Chimera (PROTAC).[1][2] It is designed to induce the degradation of specific protein targets within cancer cells, offering a novel therapeutic strategy. This document provides a detailed overview of its mechanism of action, supported by experimental data and methodologies, for researchers, scientists, and drug development professionals.

Core Mechanism of Action

This compound functions as a degrader of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[3][4] Structurally, it is composed of three key components: a ligand that binds to the target proteins (a palbociclib moiety for CDK4/6), a ligand for an E3 ubiquitin ligase (a pomalidomide/thalidomide-based moiety that recruits the Cereblon E3 ligase, CRBN), and a chemical linker that connects these two ligands.[1][2][5]

The primary mechanism involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. This compound simultaneously binds to both CDK4/6 and the CRBN E3 ligase, forming a ternary complex. This proximity facilitates the ubiquitination of CDK4 and CDK6 by the E3 ligase, marking them for degradation by the 26S proteasome. This degradation is dependent on the presence of CRBN.[3]

In addition to its primary targets, this compound also induces the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are known targets of imide-based CRBN modulators.[3][6] This dual activity against both CDK4/6 and IKZF1/3 suggests potential for enhanced anti-proliferative effects in certain cancers, such as Mantle Cell Lymphoma (MCL).[3][4]

Data Presentation

Table 1: Profile of this compound and Related CDK4/6 Degraders

| Compound | Parent CDK4/6 Inhibitor | Linker Type | Degrader Activity | Reference |

| This compound | Palbociclib | Alkyl | Degrades CDK4, CDK6, IKZF1, IKZF3 | [3] |

| BSJ-03-204 | Palbociclib | Not specified | Degrades CDK4, CDK6 | [3] |

| BSJ-01-187 | Ribociclib | 4-carbon alkyl | Selectively degrades CDK4 | [3] |

| YKL-06-102 | Palbociclib | PEG-3 | Selectively degrades CDK6 | [3] |

| BSJ-04-132 | Ribociclib | Not specified | Selectively degrades CDK4 | [3][6] |

| BSJ-03-123 | Not specified | Phthalimide-based | Selectively degrades CDK6 | [6] |

| BSJ-01-184 | Abemaciclib | Not specified | Degrades CDK9 | [4] |

Table 2: Cellular Effects of this compound Treatment

| Cell Line | Treatment | Observed Effect | Reference |

| Granta-519 (MCL) | 1 µM this compound for 24h | Pronounced loss of CDK4/6 and IKZF1/3 protein; Reduced levels of phosphorylated Rb; Potent G1 cell cycle arrest. | [3] |

| Jurkat | 1 µM this compound for 4h | Degradation of CDK4/6 and IKZF1/3. | [6] |

| Molt4 | 250 nM this compound for 5h | Loss of CDK4/6, IKZF1/3, and other zinc finger proteins. | [3] |

| PDAC-derived cells | Not specified | Effective degradation of CDK6, but limited impact on CDK4. | [5] |

Experimental Protocols

Immunoblotting for Protein Degradation

-

Cell Culture and Treatment: Jurkat or Granta-519 cells are cultured under standard conditions. Cells are treated with a specified concentration of this compound (e.g., 1 µM) or a vehicle control (e.g., DMSO) for a designated time period (e.g., 4 or 24 hours).

-

Cell Lysis: After treatment, cells are harvested, washed with PBS, and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a standard assay such as the BCA assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against CDK4, CDK6, IKZF1, IKZF3, phospho-Rb, and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with appropriate HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis via Propidium Iodide Staining

-

Cell Treatment: Jurkat cells (wildtype and CRBN-knockout) are treated with this compound (e.g., 100 nM), palbociclib, lenalidomide, or vehicle control for 24 hours.

-

Cell Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Fixed cells are washed and then resuspended in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in G1, S, and G2/M phases of the cell cycle are quantified.

Mass Spectrometry-based Proteomics

-

Cell Treatment and Lysis: Molt4 cells are treated with this compound (e.g., 250 nM) for 5 hours. Cells are then lysed, and proteins are extracted.

-

Protein Digestion: Proteins are reduced, alkylated, and digested into peptides using an enzyme such as trypsin.

-

Tandem Mass Tag (TMT) Labeling: Peptides from different treatment conditions are labeled with isobaric TMT reagents for multiplexed analysis.

-

LC-MS/MS Analysis: The labeled peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry.

-

Data Analysis: The relative abundance of proteins across different samples is quantified based on the TMT reporter ion intensities to identify proteins that are downregulated upon treatment with this compound.

Mandatory Visualization

Caption: Mechanism of this compound-induced protein degradation.

Caption: Downstream effects of this compound on cell cycle progression.

Caption: Workflow for analyzing protein degradation by immunoblot.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CDK4/6 inhibitors: a brief overview and prospective research directions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03820F [pubs.rsc.org]

- 5. communities.springernature.com [communities.springernature.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Structure and Function of BSJ-02-162: A Dual CDK4/6 and IKZF1/3 Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

BSJ-02-162 is a potent, heterobifunctional Proteolysis Targeting Chimera (PROTAC) that induces the degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6), key regulators of the cell cycle. Notably, in certain hematological cancer models, this compound also demonstrates robust degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This dual activity presents a promising therapeutic strategy, particularly in malignancies such as Mantle Cell Lymphoma (MCL), where the simultaneous targeting of cell cycle progression and oncogenic transcription factors may offer enhanced anti-proliferative effects. This technical guide provides a comprehensive overview of the structure, mechanism of action, and functional characteristics of this compound, supported by quantitative data and detailed experimental protocols.

Structure and Chemical Properties

This compound is a chimeric molecule meticulously designed to bridge CDK4/6 with the E3 ubiquitin ligase Cereblon (CRBN). Its structure is composed of three key moieties:

-

A CDK4/6 Ligand: The molecule incorporates a derivative of palbociclib , a potent and selective inhibitor of CDK4 and CDK6.[1] This component ensures the specific binding of this compound to its intended protein targets.

-

An E3 Ligase Ligand: A pomalidomide moiety serves as the ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[2] This part of the molecule hijacks the cell's natural protein disposal machinery.

-

A Linker: A flexible alkyl linker connects the palbociclib and pomalidomide components. The nature and length of this linker are critical for optimizing the formation of a stable ternary complex between CDK4/6, this compound, and CRBN.[3]

| Identifier | Value |

| Full Name | This compound |

| Synonym | CDK4/6-IN-11 |

| Molecular Formula | C45H52N10O6 |

| Molecular Weight | 832.96 g/mol |

Mechanism of Action

As a PROTAC, this compound does not inhibit its target proteins in the traditional sense. Instead, it acts as a molecular bridge to induce their degradation via the ubiquitin-proteasome system. The process can be summarized in the following steps:

-

Ternary Complex Formation: this compound simultaneously binds to a CDK4 or CDK6 protein and the CRBN E3 ubiquitin ligase, forming a ternary complex.

-

Ubiquitination: The proximity induced by the ternary complex allows the E3 ligase to transfer ubiquitin molecules to lysine residues on the surface of CDK4/6.

-

Proteasomal Degradation: The polyubiquitinated CDK4/6 is then recognized and degraded by the 26S proteasome, effectively eliminating the protein from the cell.

-

Catalytic Nature: After inducing degradation, this compound is released and can engage with another target protein and E3 ligase, acting in a catalytic manner.

This mechanism of action offers several advantages over traditional inhibition, including the potential to eliminate both the enzymatic and scaffolding functions of the target protein and a more sustained downstream effect.

Signaling Pathway

This compound primarily targets the CDK4/6-Cyclin D-Retinoblastoma (Rb) pathway, a critical checkpoint in the G1 phase of the cell cycle.

Caption: CDK4/6 Signaling Pathway and the Mechanism of Action of this compound.

In a normal cell cycle, mitogenic signals lead to the expression of Cyclin D, which binds to and activates CDK4/6. The active Cyclin D-CDK4/6 complex then phosphorylates the Retinoblastoma (Rb) protein. This phosphorylation event causes Rb to release the E2F transcription factor, which in turn activates the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle. By inducing the degradation of CDK4/6, this compound prevents the phosphorylation of Rb, keeping it bound to E2F and thereby arresting the cell cycle in the G1 phase.

Quantitative Data

Biochemical Inhibitory Activity

While this compound's primary mode of action is degradation, its palbociclib component retains inhibitory activity against the CDK4/6 kinases.

| Target | IC50 (nM) |

| CDK4 | 25.7[4] |

| CDK6 | 7.57[4] |

Anti-proliferative Activity

This compound has demonstrated potent anti-proliferative effects in various cancer cell lines, particularly in Mantle Cell Lymphoma (MCL). The dual degradation of CDK4/6 and IKZF1/3 is believed to contribute to its enhanced efficacy in these models.

| Cell Line | Cancer Type | IC50 (µM) |

| Granta-519 | Mantle Cell Lymphoma | ~0.1 - 1.0 (Concentration for effect)[3] |

| JeKo-1 | Mantle Cell Lymphoma | Not explicitly reported for this compound |

| Mino | Mantle Cell Lymphoma | Not explicitly reported for this compound |

| Z-138 | Mantle Cell Lymphoma | Not explicitly reported for this compound |

| PDAC model (1222) | Pancreatic Ductal Adenocarcinoma | Not explicitly reported for this compound |

| CAMA-1 | Breast Cancer (ER+) | Most sensitive model to this compound |

Note: Specific IC50 values for the anti-proliferative activity of this compound across a wide panel of MCL cell lines are not consistently available in the reviewed literature. The provided information for Granta-519 is based on the effective concentrations used in the cited studies.

Protein Degradation

This compound induces potent and, in some cases, selective degradation of its target proteins.

| Target Protein | Cell Line | Degradation Parameters |

| CDK4 | Jurkat, Granta-519 | Potent degradation observed at 1 µM[3] |

| CDK6 | Jurkat, Granta-519 | Potent degradation observed at 1 µM[3] |

| IKZF1 | Granta-519 | Pronounced loss at 1 µM[3] |

| IKZF3 | Granta-519 | Pronounced loss at 1 µM[3] |

Experimental Protocols

Immunoblotting for Protein Degradation

This protocol is for assessing the degradation of CDK4, CDK6, and IKZF1/3 in response to this compound treatment.

Materials:

-

Cell lines of interest (e.g., Granta-519, Jurkat)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-CDK4, anti-CDK6, anti-IKZF1, anti-IKZF3, anti-β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound or DMSO for the desired time points (e.g., 4, 18, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with supplemented RIPA buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

-

SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE and transfer them to a membrane. Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an ECL substrate and an imaging system.

-

Analysis: Quantify band intensities and normalize to a loading control (β-actin or GAPDH).

Cell Cycle Analysis by Flow Cytometry

This protocol is for determining the effect of this compound on cell cycle distribution.

Materials:

-

Treated and control cells

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix them by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution. Incubate in the dark at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software to model the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Mass Spectrometry-Based Proteomics for Target Engagement and Selectivity

This workflow provides a general overview of how to assess the proteome-wide effects of this compound.

Caption: A typical experimental workflow for proteomic analysis of PROTAC effects.

Procedure Outline:

-

Sample Preparation: Treat cells (e.g., Molt4) with this compound and a vehicle control. Lyse the cells, extract proteins, and digest them into peptides.

-

Multiplexed Quantitative Proteomics: Label the peptides with isobaric tags (e.g., TMT) to allow for the simultaneous analysis of multiple samples.

-

LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.

-

Data Analysis: Use specialized software to identify and quantify thousands of proteins across the different treatment conditions.

-

Target Identification: Identify proteins that are significantly downregulated in the this compound-treated samples compared to the control. This will confirm the degradation of CDK4/6 and IKZF1/3 and reveal any potential off-target effects.

Conclusion

This compound is a powerful chemical probe and a potential therapeutic agent that leverages the PROTAC technology to induce the degradation of CDK4/6 and, in some cellular contexts, the transcription factors IKZF1 and IKZF3. Its dual mechanism of action, leading to cell cycle arrest and the potential disruption of oncogenic transcriptional programs, makes it a compelling candidate for further investigation in the treatment of various cancers, especially hematological malignancies like Mantle Cell Lymphoma. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this compound.

References

The Discovery and Development of BSJ-02-162: A Dual CDK4/6 and IKZF1/3 Degrader

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BSJ-02-162 is a potent, heterobifunctional Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). Comprised of the CDK4/6 inhibitor palbociclib linked to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, this compound induces the ubiquitination and subsequent proteasomal degradation of its target proteins. Notably, this compound also triggers the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This dual activity results in potent anti-proliferative effects and G1 phase cell cycle arrest in cancer cell lines, particularly in Mantle Cell Lymphoma (MCL), suggesting a promising therapeutic strategy for malignancies dependent on these pathways.

Introduction

The inhibition of CDK4 and CDK6, key regulators of the cell cycle, has proven to be a successful therapeutic approach in certain cancers. However, the development of resistance to CDK4/6 inhibitors necessitates the exploration of alternative strategies. Targeted protein degradation using PROTACs offers a distinct mechanism of action that can overcome some of the limitations of traditional inhibitors. This compound was developed as a PROTAC to induce the degradation of CDK4 and CDK6. This guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound.

Discovery and Design of this compound

This compound is a PROTAC that consists of three key components: a ligand that binds to the target proteins (CDK4/6), a linker, and a ligand that recruits an E3 ubiquitin ligase.

-

Target Ligand: The design of this compound utilizes palbociclib, a potent and selective inhibitor of CDK4/6, as the targeting moiety.

-

E3 Ligase Ligand: A derivative of thalidomide is used to recruit the Cereblon (CRBN) E3 ubiquitin ligase.

-

Linker: An alkyl linker connects the palbociclib and thalidomide-based moieties, optimizing the formation of a ternary complex between CDK4/6, this compound, and CRBN.

The rationale behind this design is to hijack the cell's natural protein disposal system to specifically eliminate CDK4 and CDK6.

Mechanism of Action

This compound functions by inducing the formation of a ternary complex between CDK4/6 and the CRBN E3 ubiquitin ligase. This proximity leads to the polyubiquitination of CDK4/6, marking them for degradation by the 26S proteasome. A significant finding in the development of this compound was its ability to also degrade the neosubstrates of CRBN, the transcription factors IKZF1 and IKZF3. This dual degradation of both CDK4/6 and IKZF1/3 contributes to its potent anti-cancer activity. The degradation of these proteins is dependent on the presence of CRBN, as demonstrated in CRBN knockout cells where the effect is abrogated.[1]

Preclinical Data

In Vitro Efficacy

This compound has demonstrated potent anti-proliferative activity across a panel of Mantle Cell Lymphoma (MCL) cell lines. The dual degradation of CDK4/6 and IKZF1/3 by this compound resulted in enhanced anti-proliferative effects compared to the selective CDK4/6 degrader BSJ-03-204, the CDK4/6 inhibitor palbociclib, or the IKZF1/3 degrader lenalidomide.[1]

Table 1: Anti-proliferative Activity (ED50, nM) of this compound and Comparators in MCL Cell Lines

| Cell Line | This compound (ED50, nM) | BSJ-03-204 (ED50, nM) | Palbociclib (ED50, nM) | Lenalidomide (ED50, nM) |

| Granta-519 | 1.8 | 10.2 | 11.4 | >10000 |

| Mino | 13.5 | 121.2 | 26.1 | 34.1 |

| Jeko-1 | 2.9 | 11.5 | 14.2 | 15.6 |

| Z-138 | 4.6 | 15.8 | 21.9 | 11.2 |

Data extracted from "Development of dual and selective degraders of cyclin-dependent kinases 4 and 6".[1]

Target Degradation and Selectivity

Quantitative proteomics analysis in Molt4 cells treated with 250 nM of this compound for 5 hours confirmed the degradation of CDK4, CDK6, IKZF1, and IKZF3.[1] In contrast, the analog BSJ-03-204, which does not recruit IKZF1/3, selectively degraded CDK4 and CDK6.[1] This demonstrates the tunable selectivity of these degraders.

Table 2: Proteomics Analysis of Protein Degradation by this compound

| Protein | Log2 Fold Change (this compound vs. Control) |

| CDK4 | Significant Negative Change |

| CDK6 | Significant Negative Change |

| IKZF1 | Significant Negative Change |

| IKZF3 | Significant Negative Change |

Note: Specific Log2 fold change values were not provided in the source material, but the publication indicates significant degradation of these proteins.[1]

Cell Cycle Analysis

Treatment of Granta-519 MCL cells with 1 µM of this compound for 24 hours resulted in a potent G1 cell cycle arrest.[1] This effect is consistent with the degradation of CDK4/6, which are essential for the G1-S phase transition. The cell cycle arrest was shown to be dependent on CRBN.[1]

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

-

Cell Seeding: Seed MCL cells in 96-well plates at an appropriate density.

-

Compound Treatment: Treat cells with a serial dilution of this compound or comparator compounds for 3-4 days.

-

Assay: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Measurement: Measure luminescence using a plate reader.

-

Data Analysis: Determine the half-maximal effective dose (ED50) using a non-linear regression curve fit.

Immunoblotting

-

Cell Lysis: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

-

Antibody Incubation: Incubate the membrane with primary antibodies against CDK4, CDK6, IKZF1, IKZF3, pRB, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

References

An In-depth Technical Guide to the PROTAC BSJ-02-162

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROTAC (Proteolysis Targeting Chimera) BSJ-02-162, also known as CDK4/6-IN-11, is a potent, heterobifunctional small molecule designed for targeted protein degradation. It represents a significant advancement in the field of chemical biology and cancer therapeutics by not only inhibiting the function of its target proteins but also actively eliminating them from the cellular environment. This compound is engineered to simultaneously degrade Cyclin-Dependent Kinase 4 (CDK4), Cyclin-Dependent Kinase 6 (CDK6), and the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] This dual-targeting capability offers a promising strategy for overcoming drug resistance and enhancing anti-proliferative effects in various cancer types, particularly hematological malignancies such as mantle cell lymphoma (MCL).[1][2]

Structurally, this compound is composed of three key components: a ligand that binds to the E3 ubiquitin ligase Cereblon (CRBN), a linker molecule, and a ligand that targets the kinase domain of CDK4 and CDK6.[3][4][5] Specifically, it utilizes a derivative of thalidomide or pomalidomide to engage CRBN and the FDA-approved CDK4/6 inhibitor palbociclib to bind to its kinase targets.[3][4][5] This tripartite design enables the hijacking of the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to induce the degradation of CDK4/6 and IKZF1/3.

Mechanism of Action

The primary mechanism of action of this compound involves the formation of a ternary complex between the target protein (CDK4/6 or IKZF1/3), the PROTAC molecule itself, and the E3 ubiquitin ligase complex, CRL4-CRBN.[1] This induced proximity facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

The degradation of CDK4 and CDK6, key regulators of the G1-S phase transition in the cell cycle, leads to cell cycle arrest.[1] Concurrently, the degradation of IKZF1 and IKZF3, which are critical for the development and survival of lymphoid cells, provides a complementary anti-cancer effect.[1][2] This dual action has been shown to have synergistic anti-proliferative effects in certain cancer cell lines.[1] The degradation of these target proteins is dependent on the presence of Cereblon, as demonstrated in CRBN knockout cells where the effect of this compound is abrogated.[1]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

Caption: Mechanism of this compound-mediated protein degradation.

Downstream Effects of this compound

Caption: Downstream signaling consequences of this compound action.

Experimental Workflow: Western Blotting

Caption: Standard workflow for Western Blot analysis.

Data Presentation

Proteomic Analysis of this compound Treated Cells

Quantitative mass spectrometry-based proteomics has been employed to assess the selectivity of this compound. In Molt4 cells treated with 250 nM of this compound for 5 hours, significant degradation of target proteins was observed.

| Protein Target | Fold Change vs. Vehicle | Cell Line | Treatment | Reference |

| CDK4 | >2-fold decrease | Molt4 | 250 nM, 5h | [1] |

| CDK6 | >2-fold decrease | Molt4 | 250 nM, 5h | [1] |

| IKZF1 | >2-fold decrease | Molt4 | 250 nM, 5h | [1] |

| IKZF3 | >2-fold decrease | Molt4 | 250 nM, 5h | [1] |

| Other Zinc Finger Proteins | >2-fold decrease | Molt4 | 250 nM, 5h | [1] |

Anti-proliferative Activity

This compound has demonstrated potent anti-proliferative effects in various cancer cell lines, particularly in mantle cell lymphoma (MCL). The dual degradation of CDK4/6 and IKZF1/3 results in enhanced anti-proliferative activity compared to molecules that only degrade CDK4/6.[1]

| Cell Line | Cancer Type | Effect | Reference |

| Granta-519 | Mantle Cell Lymphoma | Pronounced loss of CDK4/6 and IKZF1/3; G1 arrest | [1] |

| Various MCL cell lines | Mantle Cell Lymphoma | Increased anti-proliferative effects compared to selective CDK4/6 degraders | [1] |

| Jurkat | T-cell Leukemia | CRBN-dependent G1 arrest | [1] |

| CAMA-1 | ER+ Breast Cancer | High sensitivity, durable growth arrest | |

| TNBC models | Triple Negative Breast Cancer | Robust resistance |

Experimental Protocols

Western Blotting

This protocol provides a general framework for assessing the degradation of target proteins following treatment with this compound.

1. Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 4, 8, 24 hours).

2. Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Protein Transfer:

-

Normalize protein concentrations for all samples.

-

Prepare protein samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

5. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against CDK4, CDK6, IKZF1, IKZF3, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Specific antibody dilutions should be optimized as per the manufacturer's recommendations.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

6. Detection:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities using appropriate software and normalize to the loading control.

Cell Cycle Analysis by Propidium Iodide Staining

This protocol outlines the steps for analyzing the cell cycle distribution of cells treated with this compound using flow cytometry.

1. Cell Culture and Treatment:

-

Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time (e.g., 24 hours).

2. Cell Harvesting and Fixation:

-

Harvest both adherent and floating cells and wash with PBS.

-

Resuspend the cell pellet in a small volume of PBS.

-

While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

3. Staining:

-

Centrifuge the fixed cells and wash the pellet with PBS.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A in PBS.

-

Incubate in the dark for 30 minutes at room temperature.

4. Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Excite PI with a 488 nm laser and collect the emission signal at approximately 610 nm.

-

Collect data from at least 10,000 events per sample.

5. Data Analysis:

-

Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms.

-

Gate on single cells to exclude doublets.

-

Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Conclusion

PROTAC this compound is a powerful chemical tool and a promising therapeutic candidate that effectively induces the degradation of CDK4, CDK6, IKZF1, and IKZF3. Its dual-targeting mechanism offers a potential advantage over traditional inhibitors, particularly in the context of drug resistance. The in-depth understanding of its mechanism of action, supported by robust experimental data and protocols, is crucial for its further development and application in cancer research and therapy. This guide provides a comprehensive overview for researchers and drug development professionals to facilitate their work with this innovative molecule.

References

- 1. longdom.org [longdom.org]

- 2. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and anticancer activity of three novel palbociclib derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nacalai.com [nacalai.com]

- 5. CN112961152A - Synthesis method of palbociclib impurity - Google Patents [patents.google.com]

The Role of BSJ-02-162 in Cell Cycle Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BSJ-02-162 is a potent and specific heterobifunctional degrader that targets Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6) for proteasomal degradation. By co-opting the Cereblon (CRBN) E3 ubiquitin ligase, this compound effectively induces the ubiquitination and subsequent degradation of CDK4 and CDK6, leading to a robust G1 phase cell cycle arrest in cancer cells. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for its characterization, and a summary of its effects on cell cycle progression.

Introduction

The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer. CDK4 and CDK6 are key regulators of the G1 to S phase transition. In complex with D-type cyclins, they phosphorylate the Retinoblastoma protein (Rb), leading to the release of E2F transcription factors and the initiation of DNA replication. Inhibiting CDK4/6 activity is a validated therapeutic strategy in certain cancers.

This compound is a Proteolysis-Targeting Chimera (PROTAC) that offers an alternative and potentially more effective approach than traditional small molecule inhibitors. As a PROTAC, this compound is a bifunctional molecule composed of a ligand that binds to CDK4/6 (a derivative of the CDK4/6 inhibitor palbociclib) and a ligand that recruits the E3 ubiquitin ligase CRBN, connected by a chemical linker[1][2]. This induced proximity leads to the ubiquitination and subsequent degradation of CDK4 and CDK6 by the proteasome, resulting in a sustained inhibition of their activity and a durable cell cycle arrest[3].

Mechanism of Action

The primary mechanism of action of this compound is the CRBN-dependent degradation of CDK4 and CDK6[3]. This degradation leads to a significant reduction in the levels of phosphorylated Rb (pRb)[3]. The hypophosphorylated Rb remains bound to the E2F transcription factors, thereby preventing the expression of genes required for S-phase entry and progression. This sequence of events culminates in a robust G1 phase cell cycle arrest[3]. The activity of this compound is dependent on the presence of CRBN, as demonstrated in CRBN knockout cells where the degradation of CDK4/6 and subsequent cell cycle arrest are abrogated[3].

In some cellular contexts, such as in mantle cell lymphoma (MCL) cell lines, this compound has also been shown to degrade the Ikaros family zinc finger proteins IKZF1 and IKZF3, which may contribute to its enhanced anti-proliferative effects in these cancers[3].

Quantitative Data Summary

The following tables summarize the quantitative data regarding the effect of this compound on cell cycle distribution and protein degradation in various cancer cell lines.

Table 1: Effect of this compound on Cell Cycle Distribution in Jurkat Cells [3]

| Treatment (100 nM, 24h) | % G1 Phase | % S Phase | % G2/M Phase |

| DMSO (Control) | 45.3 | 38.1 | 16.6 |

| This compound | 68.2 | 19.5 | 12.3 |

| Palbociclib | 70.1 | 17.9 | 12.0 |

| Lenalidomide | 46.1 | 37.5 | 16.4 |

Table 2: Proteomic Analysis of Protein Degradation in Molt-4 Cells Treated with this compound (250 nM, 5h) [3]

| Protein | Log2 Fold Change |

| CDK4 | -2.1 |

| CDK6 | -3.5 |

| IKZF1 | -4.2 |

| IKZF3 | -3.8 |

| ZFP91 | -2.5 |

Experimental Protocols

Cell Culture

-

Jurkat and Molt-4 cells: These suspension cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Granta-519 cells: This mantle cell lymphoma cell line is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin[4].

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Western Blotting for CDK4/6 and pRb

This protocol is for the detection of CDK4, CDK6, and phosphorylated Rb protein levels following treatment with this compound.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Anti-CDK4

-

Anti-CDK6

-

Anti-phospho-Rb (Ser807/811)

-

Anti-GAPDH or β-actin (loading control)

-

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cells with the desired concentrations of this compound or vehicle control for the indicated time.

-

Harvest cells and lyse them in ice-cold lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point is 1:1000 for most primary antibodies.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize protein bands using a chemiluminescent substrate and an imaging system.

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol details the procedure for analyzing the cell cycle distribution of cells treated with this compound.

Materials:

-

Phosphate-buffered saline (PBS)

-

70% ice-cold ethanol

-

Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

-

RNase A solution (100 µg/mL)

Procedure:

-

Treat cells with this compound or vehicle control. For Jurkat cells, a concentration of 100 nM for 24 hours is effective[3].

-

Harvest approximately 1x10^6 cells per sample and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells at 4°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry, acquiring at least 10,000 events per sample.

-

Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G1, S, and G2/M phases.

Visualizations

Signaling Pathway of this compound Induced Cell Cycle Arrest

Caption: Signaling pathway of this compound-induced G1 cell cycle arrest.

Experimental Workflow for Western Blotting

Caption: Experimental workflow for Western blot analysis.

Experimental Workflow for Cell Cycle Analysis

Caption: Experimental workflow for cell cycle analysis.

References

An In-depth Technical Guide on the Cereblon-Dependent Degradation of BSJ-02-162

For Researchers, Scientists, and Drug Development Professionals

Introduction

BSJ-02-162 is a heterobifunctional proteolysis-targeting chimera (PROTAC) that has emerged as a potent degrader of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). Structurally, it comprises the CDK4/6 inhibitor palbociclib covalently linked to a ligand for the E3 ubiquitin ligase cereblon (CRBN). This dual-functionality enables this compound to recruit CDK4 and CDK6 to the CRBN E3 ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome.

Notably, this compound also induces the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are neosubstrates of the CRBN E3 ligase when bound by immunomodulatory drugs. This dual degradation of both CDK4/6 and IKZF1/3 has been shown to result in enhanced anti-proliferative effects in mantle cell lymphoma (MCL) cell lines, highlighting the therapeutic potential of this multi-targeted approach. The degradation of all target proteins is strictly dependent on the presence of CRBN.

This technical guide provides a comprehensive overview of the core aspects of this compound's mechanism of action, focusing on its CRBN-dependent degradation of target proteins. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

| Target | Metric | Value | Cell Line | Reference |

| CDK4 | IC50 | 25.7 nM | Not specified | PROTACpedia |

| CDK6 | IC50 | 7.57 nM | Not specified | PROTACpedia |

IC50 (Half-maximal inhibitory concentration) values refer to the concentration of this compound required to inhibit the enzymatic activity of the target kinase by 50%.

At present, specific DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values for the degradation of CDK4, CDK6, IKZF1, and IKZF3 by this compound are not publicly available in the reviewed literature. However, qualitative degradation has been demonstrated at specific concentrations and time points in various cell lines.

Signaling Pathway and Mechanism of Action

This compound mediates the degradation of its target proteins through the ubiquitin-proteasome system. The process is initiated by the simultaneous binding of this compound to both the target protein (CDK4, CDK6, IKZF1, or IKZF3) and the CRBN E3 ubiquitin ligase. This ternary complex formation brings the target protein into close proximity to the E3 ligase machinery, facilitating the transfer of ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

Caption: Mechanism of this compound-mediated protein degradation.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the cereblon-dependent degradation activity of this compound, based on the supplementary information from Jiang et al., 2019.

Western Blotting for Protein Degradation

This protocol is used to qualitatively and semi-quantitatively assess the degradation of target proteins in cells treated with this compound.

Caption: Western Blotting Workflow.

1. Cell Culture and Treatment:

-

Culture mantle cell lymphoma (e.g., Granta-519, Mino, Jeko-1, Rec-1, Maver-1), Jurkat, or Molt4 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.

-

Seed cells at an appropriate density and treat with the desired concentrations of this compound or DMSO (vehicle control) for the indicated times (e.g., 4, 8, 24 hours).

2. Cell Lysis:

-

Harvest cells by centrifugation and wash with ice-cold PBS.

-

Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

3. Protein Quantification:

-

Determine the protein concentration of the supernatants using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

5. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Primary Antibodies:

-

anti-CDK4 (DCS-35, Cell Signaling Technology)

-

anti-CDK6 (DCS-83, Cell Signaling Technology)

-

anti-IKZF1 (D6N9Y, Cell Signaling Technology)

-

anti-IKZF3 (D1A1E, Cell Signaling Technology)

-

anti-CRBN (ab190734, Abcam)

-

anti-GAPDH (6C5, Santa Cruz Biotechnology) or anti-Vinculin (E1E9V, Cell Signaling Technology) as a loading control.

-

(Dilutions as per manufacturer's recommendations)

-

-

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

6. Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and image using a digital imager.

-

Quantify band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.

Quantitative Mass Spectrometry-Based Proteomics

This protocol provides a global and unbiased method to assess the selectivity of this compound-mediated protein degradation.

Caption: Quantitative Proteomics Workflow.

1. Sample Preparation:

-

Treat Molt4 cells with 250 nM this compound or DMSO for 5 hours.

-

Harvest and wash the cells as described for western blotting.

-

Lyse the cells in a buffer suitable for mass spectrometry (e.g., 8 M urea in 50 mM Tris-HCl pH 8.5).

2. Protein Digestion:

-

Reduce the proteins with dithiothreitol (DTT) and alkylate with iodoacetamide.

-

Digest the proteins with trypsin overnight at 37°C.

3. Peptide Labeling:

-

Label the resulting peptides with tandem mass tags (TMT) according to the manufacturer's protocol to enable multiplexed analysis.

4. LC-MS/MS Analysis:

-

Combine the labeled peptide samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., an Orbitrap Fusion Lumos).

5. Data Analysis:

-

Process the raw data using a software suite such as Proteome Discoverer.

-

Identify and quantify proteins, and determine the relative abundance of proteins in this compound-treated samples compared to DMSO-treated controls.

-

Proteins with a significant decrease in abundance are considered as degradation targets.

Cell Proliferation Assay

This assay measures the effect of this compound on the proliferation of cancer cell lines.

Caption: Cell Proliferation Assay Workflow.

1. Cell Seeding:

-

Seed mantle cell lymphoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

2. Compound Treatment:

-

Prepare serial dilutions of this compound and control compounds (e.g., palbociclib, lenalidomide) in culture medium.

-

Add the compounds to the cells and incubate for a specified period (e.g., 72 hours).

3. Viability Measurement:

-

Assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, according to the manufacturer's instructions. This assay measures ATP levels as an indicator of metabolically active cells.

4. Data Analysis:

-

Measure the luminescent signal using a plate reader.

-

Normalize the data to the DMSO-treated control wells and plot the percentage of cell viability against the compound concentration.

-

Calculate the half-maximal inhibitory concentration (IC50) using a non-linear regression analysis.

Conclusion

This compound is a valuable research tool for studying the biological roles of CDK4, CDK6, IKZF1, and IKZF3. Its ability to induce potent and CRBN-dependent degradation of these key proteins offers a distinct advantage over traditional small molecule inhibitors. The dual degradation of CDK4/6 and IKZF1/3 presents a promising therapeutic strategy for certain hematological malignancies. The experimental protocols and data presented in this guide provide a foundation for researchers to further investigate the mechanism and therapeutic potential of this compound. Further studies are warranted to determine the precise quantitative degradation parameters (DC50 and Dmax) and to fully elucidate the structural basis for its target selectivity.

BSJ-02-162: A Technical Guide to Target Protein Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target protein selectivity of BSJ-02-162, a potent proteolysis-targeting chimera (PROTAC). By leveraging the ubiquitin-proteasome system, this compound induces the degradation of its target proteins, offering a distinct mechanism of action compared to traditional small-molecule inhibitors. This document outlines the quantitative selectivity profile of this compound, details the experimental methodologies used for its characterization, and visualizes the key cellular pathways and experimental workflows.

Executive Summary

This compound is a heterobifunctional molecule composed of the CDK4/6 inhibitor palbociclib linked to the E3 ligase ligand pomalidomide.[1] This design enables the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase to the primary targets, Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6), leading to their ubiquitination and subsequent proteasomal degradation.[2] Beyond its intended targets, this compound also induces the degradation of CRBN neosubstrates, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3] This dual activity against both CDK4/6 and IKZF1/3 presents a potential therapeutic advantage in certain hematological malignancies, such as Mantle Cell Lymphoma (MCL).[3] The degradation activity of this compound is strictly dependent on the presence of its E3 ligase anchor, CRBN.[3]

Quantitative Selectivity Profile

The selectivity of this compound has been characterized through both biochemical kinase inhibition assays and unbiased, quantitative mass spectrometry-based proteomics.

Biochemical Kinase Inhibition

While the primary mechanism of action for this compound is protein degradation, its palbociclib component retains inhibitory activity against the kinase domains of CDK4 and CDK6. The biochemical IC50 values demonstrate potent inhibition of these primary targets.

| Target | IC50 (nM) | Assay Type |

| CDK4 | 25.7 | Enzymatic Assay |

| CDK6 | 7.57 | Enzymatic Assay |

Table 1: Biochemical inhibitory activity of this compound against CDK4 and CDK6.

Proteome-Wide Degradation Selectivity

A comprehensive analysis of protein degradation was performed in Molt4 cells treated with 250 nM this compound for 5 hours. The following table summarizes the key proteins that are significantly degraded.

| Protein Target | Description | Log2 Fold Change (Treated/Control) |

| CDK6 | Cyclin-dependent kinase 6 | Significantly Negative |

| CDK4 | Cyclin-dependent kinase 4 | Significantly Negative |

| IKZF1 | Ikaros family zinc finger 1 | Significantly Negative |

| IKZF3 | Ikaros family zinc finger 3 | Significantly Negative |

| ZNF692 | Zinc finger protein 692 | Significantly Negative |

| ZNF827 | Zinc finger protein 827 | Significantly Negative |

Table 2: Key proteins degraded by this compound in Molt4 cells as determined by quantitative proteomics.[3] A "Significantly Negative" Log2 Fold Change indicates a substantial decrease in protein abundance upon treatment.

Core Signaling Pathway

This compound targets the CDK4/6-Rb pathway, a critical regulator of the G1-S phase transition in the cell cycle. By inducing the degradation of CDK4 and CDK6, this compound prevents the phosphorylation of the Retinoblastoma (Rb) protein. This maintains Rb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor, thereby inhibiting the expression of genes required for S-phase entry and leading to a G1 cell cycle arrest.[3][4]

Caption: CDK4/6-Rb signaling pathway and the intervention point of this compound.

Mechanism of Action: PROTAC-Mediated Degradation

This compound functions by hijacking the cell's natural protein disposal system. The palbociclib moiety binds to CDK4 or CDK6, while the pomalidomide moiety recruits the CRBN E3 ligase. This proximity induces the formation of a ternary complex (CDK4/6-BSJ-02-162-CRBN), which facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of CDK4/6. The resulting polyubiquitin chain acts as a signal for recognition and degradation by the 26S proteasome. The PROTAC molecule is then released to repeat the cycle.

Caption: Schematic of PROTAC-mediated protein degradation by this compound.

Experimental Protocols

The following are summaries of key experimental protocols used to characterize the selectivity and mechanism of this compound.

Cell Culture and Treatment

-

Cell Lines: Jurkat and Molt4 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin. Granta-519 MCL cells are cultured in DMEM with 10% FBS and 1% penicillin/streptomycin.[3]

-

Treatment: For degradation studies, cells are treated with the indicated concentrations of this compound (e.g., 250 nM for proteomics) or DMSO as a vehicle control for specified durations (e.g., 4-5 hours).[3]

Immunoblotting (Western Blot)

-

Lysate Preparation: Cells are harvested, washed with PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: Membranes are blocked and then incubated with primary antibodies against CDK4, CDK6, IKZF1, IKZF3, p-Rb, and a loading control (e.g., Vinculin or GAPDH) overnight at 4°C. Subsequently, membranes are incubated with HRP-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis

-

Cell Preparation: Cells are treated with this compound (e.g., 100 nM for 24 hours) or control.[3]

-

Staining: Cells are harvested, washed, and fixed in 70% ethanol. Fixed cells are then treated with RNase A and stained with propidium iodide (PI).

-

Flow Cytometry: DNA content is analyzed using a flow cytometer. The percentage of cells in G1, S, and G2/M phases is quantified using cell cycle analysis software.

Multiplexed Mass Spectrometry-Based Proteomics

-

Sample Preparation: Molt4 cells are treated with 250 nM this compound or DMSO for 5 hours.[3] Cells are lysed, and proteins are digested with trypsin.

-

TMT Labeling: Peptides from different treatment groups are labeled with tandem mass tags (TMT) for multiplexed quantification.

-

LC-MS/MS Analysis: Labeled peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry.

-

Data Analysis: Raw data is processed to identify and quantify proteins. Protein abundance ratios between this compound and DMSO-treated samples are calculated to determine changes in protein levels.

Caption: Experimental workflow for quantitative proteomics analysis.

Conclusion

This compound is a highly effective degrader of CDK4 and CDK6. Its selectivity profile, confirmed by proteome-wide analysis, also includes the CRBN neosubstrates IKZF1 and IKZF3. This dual activity underscores the potential of PROTAC technology to generate molecules with novel pharmacology. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers working with or developing similar targeted protein degraders. The CRBN-dependent mechanism of action and the resulting G1 cell cycle arrest highlight its potential as a therapeutic agent in oncology.

References

- 1. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Making sure you're not a bot! [find.lib.uoc.gr]

- 4. PROTAC-mediated CDK degradation differentially impacts cancer cell cycles due to heterogeneity in kinase dependencies - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of BSJ-02-162: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BSJ-02-162 is a potent, bifunctional small molecule known as a proteolysis-targeting chimera (PROTAC). It is designed to induce the degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6), key regulators of the cell cycle. This technical guide provides an in-depth overview of the physicochemical properties of this compound, along with detailed experimental protocols and a visualization of its mechanism of action. This information is intended to support researchers in the fields of oncology, cell biology, and drug discovery.

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its biological activity, pharmacokinetic profile, and formulation development. Below is a summary of the known properties of this compound.

Quantitative Data Summary

The following tables summarize the key physicochemical parameters for this compound and its constituent components, the CDK4/6 inhibitor palbociclib and the E3 ligase ligand pomalidomide.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₄₃H₄₉N₁₁O₇ | --- |

| Molecular Weight | 831.92 g/mol | [1] |

| CAS Number | 2139329-47-6 | [1] |

| Appearance | Solid | [1] |

| Color | Light yellow to yellow | [1] |

| Calculated logP | 3.09 | [2] |

Table 2: Solubility of this compound

| Solvent | Solubility | Concentration (mM) | Notes |

| DMSO | 25 mg/mL | 30.05 | May require sonication. Hygroscopic DMSO can impact solubility; use freshly opened solvent.[1] |

Table 3: Physicochemical Properties of Constituent Moieties

| Property | Palbociclib | Pomalidomide |

| Molecular Formula | C₂₄H₂₉N₇O₂ | C₁₃H₁₁N₃O₄ |

| Molecular Weight | 447.53 g/mol | 273.24 g/mol [3] |

| pKa | 7.4 (piperazine N), 3.9 (pyridine N)[4][5] | Not available |

| logP (at pH 7.4) | 0.99[4] | Not available |

| Aqueous Solubility | pH-dependent: >0.7 mg/mL (pH ≤ 4.3) to <0.002 mg/mL (pH 9.0)[4] | ~0.01 mg/mL[3] |

| DMSO Solubility | Not specified | ~15 mg/mL[6] |

Mechanism of Action: A Signaling Pathway

This compound functions as a PROTAC, inducing the degradation of CDK4 and CDK6. It consists of a ligand for CDK4/6 (derived from palbociclib) and a ligand for the E3 ubiquitin ligase Cereblon (CRBN) (derived from thalidomide), connected by a chemical linker.[7] This bifunctional nature allows this compound to bring CDK4/6 into close proximity with CRBN, leading to the ubiquitination and subsequent proteasomal degradation of the kinases.[8] The degradation of CDK4/6 prevents the phosphorylation of the Retinoblastoma protein (Rb), which in turn keeps the E2F transcription factor sequestered, leading to G1 cell cycle arrest.[8]

Caption: Mechanism of action of this compound.

Experimental Protocols

Accurate determination of physicochemical properties is essential for drug development. The following sections describe standard protocols for key parameters.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination using the widely accepted shake-flask method.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial.

-

Ensure a sufficient excess of solid material remains to maintain saturation.

-

-

Equilibration:

-

Agitate the vial at a constant temperature (e.g., 25°C or 37°C) using a shaker or magnetic stirrer for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration through a chemically inert filter (e.g., 0.22 µm PVDF or PTFE syringe filter) that does not bind the compound.

-

-

Quantification:

-

Determine the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a standard curve with known concentrations of this compound to quantify the amount in the saturated solution.

-

-

Data Reporting:

-

Express the solubility in units of mass per volume (e.g., mg/mL or µg/mL) or molarity (e.g., mM or µM) at the specified temperature and pH.

-

Caption: Experimental workflow for solubility determination.

Determination of Octanol-Water Partition Coefficient (logP)

The shake-flask method is also the standard for experimental logP determination.

-

Preparation of Phases:

-

Pre-saturate n-octanol with water and water (or a suitable buffer like PBS, pH 7.4) with n-octanol by mixing them and allowing the phases to separate.

-

-

Partitioning:

-

Dissolve a known amount of this compound in one of the pre-saturated phases.

-

Mix equal volumes of the n-octanol and aqueous phases in a sealed container.

-

Shake the mixture for a defined period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.

-

Allow the phases to separate completely, which can be aided by centrifugation.

-

-

Quantification:

-

Carefully sample an aliquot from both the n-octanol and the aqueous layers.

-

Determine the concentration of this compound in each phase using a suitable analytical method like HPLC-UV.

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: P = [Concentration in n-octanol] / [Concentration in aqueous phase]

-

The logP is the base-10 logarithm of P: logP = log₁₀(P)

-

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a common method for determining the ionization constants (pKa) of a compound.

-

Sample Preparation:

-

Dissolve an accurately weighed amount of this compound in a suitable solvent system. For compounds with low aqueous solubility, a co-solvent system (e.g., water-methanol) may be necessary.

-

-

Titration:

-

Calibrate a pH meter with standard buffers.

-

Place the sample solution in a thermostatted vessel and immerse the pH electrode.

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, precise increments.

-

Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH of the solution against the volume of titrant added to generate a titration curve.

-

The pKa value corresponds to the pH at the half-equivalence point, which is the point where half of the acidic or basic functional group has been neutralized. This can be determined from the inflection point of the first derivative of the titration curve.

-

Storage and Handling

Proper storage is crucial to maintain the integrity of this compound.

-

Solid Form: Store as a powder at -20°C for up to 3 years or at 4°C for up to 2 years.[1]

-

In Solvent: Prepare stock solutions in a suitable solvent like DMSO. Aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[1]

Conclusion

This technical guide provides a comprehensive summary of the known physicochemical properties of this compound, a potent CDK4/6 degrader. The provided data and experimental protocols are intended to facilitate further research and development of this and similar molecules. Understanding these fundamental properties is a critical step in translating promising research compounds into effective therapeutic agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound (PD142095, AWPNCYPNCSCZFL-UHFFFAOYSA-N) [probes-drugs.org]

- 3. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tga.gov.au [tga.gov.au]

- 5. US11065250B2 - Solid dosage forms of palbociclib - Google Patents [patents.google.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]

Exploratory Studies on the Efficacy of BSJ-02-162: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

BSJ-02-162 is a potent, first-in-class proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6), key regulators of the cell cycle. This document provides a comprehensive overview of the preclinical exploratory studies investigating the efficacy and mechanism of action of this compound. The data presented herein summarizes its activity in various cancer cell lines, details its mechanism of action, and outlines the experimental protocols utilized in these foundational studies.

Introduction

Cyclin-Dependent Kinases 4 and 6 (CDK4/6) are critical drivers of cell cycle progression, and their inhibition has proven to be a successful therapeutic strategy in certain cancers, notably HR+/HER2- breast cancer.[1] this compound represents a novel therapeutic modality that moves beyond simple inhibition to induce the selective degradation of CDK4 and CDK6 proteins.[2][3] As a PROTAC, this compound is a heterobifunctional molecule that consists of a ligand for CDK4/6 (derived from palbociclib), a linker, and a ligand for an E3 ubiquitin ligase (derived from thalidomide).[4][5] This unique structure facilitates the ubiquitination and subsequent proteasomal degradation of its target proteins.

Mechanism of Action

This compound operates by hijacking the cell's natural protein disposal system. The palbociclib-based component of this compound binds to CDK4 and CDK6, while the thalidomide-based component recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2] This proximity induces the polyubiquitination of CDK4/6, marking them for degradation by the proteasome. This degradation-based mechanism offers potential advantages over traditional inhibition, including the potential for a more durable response and the ability to overcome resistance mechanisms. Interestingly, due to its imide-based E3 ligase ligand, this compound also induces the degradation of Ikaros (IKZF1) and Aiolos (IKZF3), which may contribute to its anti-cancer activity.[2][3]

Preclinical Efficacy

In Vitro Studies in Mantle Cell Lymphoma (MCL)

Preclinical evaluations in mantle cell lymphoma (MCL) cell lines have demonstrated the potent anti-proliferative effects of this compound. In the Granta-519 MCL cell line, treatment with 1 µM this compound for 24 hours resulted in a significant reduction in the protein levels of both CDK4/6 and IKZF1/3.[2] This dual degradation activity translated to enhanced anti-proliferative effects in several MCL cell lines when compared to a PROTAC that only degrades CDK4/6.[2] Furthermore, treatment with this compound led to a reduction in phosphorylated retinoblastoma (Rb) protein and induced a G1 cell cycle arrest.[2]

| Cell Line | Target Proteins Degraded | Key Outcomes |

| Granta-519 (MCL) | CDK4, CDK6, IKZF1, IKZF3 | Reduced levels of phosphorylated Rb, Potent G1 cell cycle arrest |

| Jurkat (T-cell leukemia) | CDK4, CDK6, IKZF1, IKZF3 | CRBN-dependent G1 cell cycle arrest |

In Vitro Studies in Breast Cancer

In breast cancer cell lines, the efficacy of this compound appears to be correlated with the cell line's dependence on CDK4 for cell cycle progression.[6] The ER+ breast cancer cell line, CAMA-1, which is highly dependent on CDK4, was found to be particularly sensitive to this compound, exhibiting a durable growth arrest.[6] Conversely, triple-negative breast cancer (TNBC) models showed resistance to the compound.[6] It was observed that in some models, this compound effectively degraded CDK6, but the degradation of CDK4 was limited.[6] Resistance to this compound has also been linked to the overexpression of p16INK4A, an endogenous CDK4/6 inhibitor that can block the binding of the palbociclib component of the PROTAC to its target.[6]

| Cell Line | Cancer Type | Sensitivity to this compound | Notes |

| CAMA-1 | ER+ Breast Cancer | High | Highly susceptible to CDK4 depletion, resulting in durable growth arrest.[6] |

| TNBC models | Triple-Negative Breast Cancer | Resistant |

Experimental Protocols

Cell Culture and Treatment

Mantle cell lymphoma (Granta-519) and T-cell leukemia (Jurkat) cell lines were cultured in appropriate media. For degradation studies, cells were treated with specified concentrations of this compound or control compounds for defined periods (e.g., 1 µM for 24 hours).[2]

Immunoblotting

Following treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane. The membranes were blocked and then incubated with primary antibodies against CDK4, CDK6, IKZF1, IKZF3, phosphorylated Rb, and a loading control. After washing, membranes were incubated with secondary antibodies, and protein bands were visualized.

Cell Cycle Analysis

Cells were treated with this compound or control compounds for 24 hours. Subsequently, cells were harvested, fixed, and stained with propidium iodide (PI). The DNA content of the cells was then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[2][3]

Proteomics

For a broader assessment of selectivity, multiplexed mass spectrometry-based proteomic analysis was performed on Molt4 cells treated with 250 nM of this compound for 5 hours.[2] This allowed for the quantitative assessment of changes in the abundance of a wide range of proteins.

Summary and Future Directions

The exploratory studies on this compound have established it as a potent degrader of CDK4/6 with additional activity against IKZF1/3. Its efficacy has been demonstrated in mantle cell lymphoma and a subset of breast cancer cell lines, highlighting the potential of this targeted protein degradation approach. The dual degradation of CDK4/6 and IKZF1/3 appears to offer an enhanced anti-proliferative effect in MCL.

Future research should focus on in vivo efficacy studies in relevant animal models to assess the therapeutic potential and pharmacokinetic/pharmacodynamic properties of this compound. Further investigation into the mechanisms of resistance, particularly the role of p16INK4A, will be crucial for identifying patient populations most likely to respond to treatment. Additionally, the synergistic potential of this compound with other anti-cancer agents warrants exploration. As of now, there are no clinical trials specifically for this compound. The clinical trials found in the initial search were for different compounds, AMT-162 and Medtronic Summit RC+S, which are unrelated to this compound.

References

- 1. Efficacy and Safety of CDK4/6 Inhibitors: A Focus on HR+/HER2− Early Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. communities.springernature.com [communities.springernature.com]

Methodological & Application

Application Notes: BSJ-02-162, a Novel CDK4/6 Degrader

Introduction

BSJ-02-162 is a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2][3] These kinases are critical regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[4] this compound is composed of a ligand for CDK4/6, based on the inhibitor palbociclib, connected via a linker to a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[2][5] This bifunctional nature allows this compound to recruit CDK4/6 to the E3 ligase, leading to their ubiquitination and subsequent degradation by the proteasome.[5] The degradation of CDK4/6 inhibits the phosphorylation of the Retinoblastoma (Rb) protein, inducing a G1 cell cycle arrest and suppressing tumor cell proliferation.[2][4]

Mechanism of Action

This compound functions by hijacking the cell's natural protein disposal system to eliminate CDK4 and CDK6. Upon entering the cell, the palbociclib-derived moiety of this compound binds to CDK4 or CDK6. Simultaneously, the thalidomide-based moiety binds to the E3 ubiquitin ligase, CRBN.[1][2] This proximity induces the ubiquitination of CDK4/6, marking them for degradation by the 26S proteasome. The resulting loss of CDK4/6 protein prevents the hyperphosphorylation of Rb, which in turn remains bound to the E2F transcription factor, blocking the expression of genes required for S-phase entry and leading to a G1 phase cell cycle arrest.[2][4] Interestingly, this compound has also been shown to induce the degradation of the transcription factors IKZF1 and IKZF3, which may contribute to its anti-proliferative effects in certain cancer types like Mantle Cell Lymphoma (MCL).[2]

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is designed to assess the anti-proliferative effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., Granta-519, Molt4)[2]

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

96-well plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare a serial dilution of this compound in complete growth medium.

-

Add 100 µL of the this compound dilutions to the appropriate wells. Include vehicle control wells (e.g., DMSO).

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-